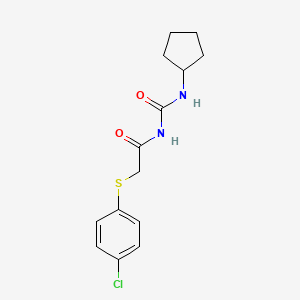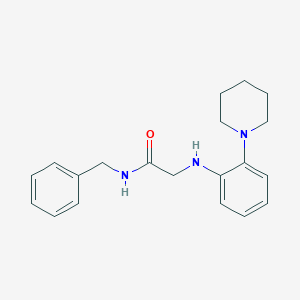
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide, also known as CPCCA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. CPCCA is a sulfonamide derivative that has been synthesized through a multistep process.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide is not fully understood, but it is believed to act through inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. The compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. These effects may contribute to the anticancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of these microorganisms. In addition, the compound has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has several advantages for lab experiments, including its high purity and stability. The compound has been synthesized through a multistep process that results in a high yield and purity. This compound is also stable under various conditions, which makes it suitable for use in various assays and experiments. However, one limitation of this compound is that it is not water-soluble, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide. One area of interest is the development of analogs and derivatives of the compound with improved properties. These analogs may have increased potency or selectivity for certain targets, which could lead to the development of more effective drugs. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This information could be useful in the development of dosing regimens and treatment strategies for various diseases. Finally, the use of this compound in combination with other drugs or therapies is an area of ongoing research, as this may enhance the efficacy of the compound and improve treatment outcomes.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been synthesized through a multistep process and has been shown to have antitumor, antibacterial, and anti-inflammatory properties. This compound has several advantages for lab experiments, including its high purity and stability, but also has limitations due to its low water solubility. Future research on this compound will focus on the development of analogs and derivatives, the study of pharmacokinetics and pharmacodynamics, and the use of this compound in combination with other drugs or therapies.
Synthesemethoden
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been synthesized through a multistep process that involves the reaction of 4-chlorothiophenol with potassium hydroxide to form 4-chlorophenylthiol. This intermediate is then reacted with 2-bromo-N-cyclopentylacetamide to form the desired product, this compound. The synthesis of this compound has been reported in various research articles, and the purity and yield of the compound have been optimized through different methods.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have antitumor properties and has been studied as a potential anticancer agent. This compound has also been studied for its antibacterial and antifungal properties. In addition, the compound has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-10-5-7-12(8-6-10)20-9-13(18)17-14(19)16-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMMJEYYJPTKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol](/img/structure/B7477019.png)
![4-[(2-Methoxy-4-piperidin-1-ylsulfonylphenyl)iminomethyl]benzonitrile](/img/structure/B7477026.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477035.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(benzotriazol-1-yl)acetate](/img/structure/B7477039.png)
![3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7477044.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 5-methylfuran-2-carboxylate](/img/structure/B7477061.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-5-bromothiophene-2-carboxamide](/img/structure/B7477071.png)
![[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477079.png)

![N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477100.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477101.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B7477109.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)